N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide
Description
N-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide is a synthetic organic compound characterized by a piperidine core substituted with a benzenesulfonyl group at the 1-position and an ethyl linker bearing a 4-chlorophenyl moiety. The ethanediamide bridge connects two distinct pharmacophoric groups: a benzenesulfonyl-piperidine unit and a 4-chlorophenethyl chain.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(4-chlorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c24-19-11-9-18(10-12-19)13-15-25-22(28)23(29)26-16-14-20-6-4-5-17-27(20)32(30,31)21-7-2-1-3-8-21/h1-3,7-12,20H,4-6,13-17H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNDYMHBWVCKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-chlorophenethylamine: This can be achieved by the reduction of 4-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.
Formation of the piperidine intermediate: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as 1-(phenylsulfonyl)piperidine.
Coupling reaction: The final step involves coupling the 4-chlorophenethylamine with the piperidine intermediate using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The chlorine atom on the phenethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular pathways and protein interactions.
Medicine: Explored as a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets within cells. The compound may bind to and inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, including piperidine derivatives, sulfonamides, and halogenated aromatic compounds. Below is a detailed comparison:
Piperidine-Based Analogues
- W-15 and W-18 : These compounds (Figure 1, ) feature a 2-piperidinyl core with sulfonamide and halogenated aryl groups. Unlike the target compound, W-15 and W-18 lack the ethanediamide bridge and instead incorporate a direct sulfonamide linkage to the piperidine nitrogen. W-15 has a 4-chlorophenylsulfonamide group, while W-18 includes a nitro-substituted phenethyl chain. The absence of the ethanediamide bridge in W-15/W-18 may reduce conformational flexibility compared to the target compound .
- Fentanyl : A 4-piperidinyl opioid, fentanyl () shares the phenethyl-piperidine motif but differs in substituent placement (4-piperidinyl vs. 2-piperidinyl in the target compound). This positional variance significantly impacts receptor binding; 4-piperidinyl derivatives like fentanyl exhibit high μ-opioid receptor affinity, whereas 2-piperidinyl analogues may target distinct pathways .
Ethanediamide Derivatives
- N-(2-Chlorobenzyl)-N′-({1-[(4-Fluorophenyl)carbamoyl]-4-Piperidinyl}methyl)ethanediamide (): This compound replaces the benzenesulfonyl group with a 4-fluorophenyl carbamoyl moiety and substitutes the 4-chlorophenyl chain with a 2-chlorobenzyl group. The fluorophenyl carbamoyl group may enhance metabolic stability compared to the sulfonamide in the target compound, while the 2-chlorobenzyl substituent could alter steric interactions with targets .
- N-({1-[2-(Methylsulfanyl)benzyl]-4-Piperidinyl}methyl)-N′-[4-(Trifluoromethoxy)phenyl]ethanediamide (): This analogue introduces a methylsulfanyl-benzyl group on the piperidine and a trifluoromethoxy-phenyl chain.
Halogenated Aromatic Compounds
- N-(4-Fluorophenyl)-N-(1-Phenethylpiperidin-4-yl)isobutyramide (): This compound shares the phenethyl-piperidine backbone but substitutes the ethanediamide bridge with an isobutyramide group. The 4-fluorophenyl moiety may confer different electronic effects compared to the 4-chlorophenyl group in the target compound, influencing receptor binding kinetics .
Structural and Functional Data Tables
Table 1: Key Structural Features of Piperidine Derivatives
Table 2: Comparison of Ethanediamide Analogues
Research Findings and Implications
- Synthetic Accessibility : Compounds like those in and (e.g., tert-butyl and biphenyl derivatives) demonstrate yields of 66–75% via silica gel chromatography, suggesting that the target compound’s synthesis could follow similar protocols .
- Pharmacological Potential: The 2-piperidinyl configuration in the target compound may reduce opioid receptor affinity compared to 4-piperidinyl analogues like fentanyl but could enhance selectivity for non-opioid targets, such as sigma or NMDA receptors .
- Substituent Effects : The 4-chlorophenyl group in the target compound may improve binding to hydrophobic pockets in proteins, while the ethanediamide bridge could facilitate hydrogen bonding, as seen in other sulfonamide-based therapeutics .
Notes
- Structural nuances, such as piperidine substitution position and halogenated aryl groups, critically influence the target compound’s physicochemical and pharmacological profile.
- Further studies are required to elucidate its exact biological targets and metabolic stability compared to analogues like those in and .
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